molecular formula C11H14N2O B1609722 Indantadol CAS No. 202844-10-8

Indantadol

Número de catálogo B1609722
Número CAS: 202844-10-8
Peso molecular: 190.24 g/mol
Clave InChI: MNLULKBKWKTZPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indantadol, also known as CHF-3381 or V-3381, is a drug that was initially investigated as an anticonvulsant and neuroprotective agent . It is currently under development for the treatment of neuropathic pain and chronic cough in Europe by Vernalis and Chiesi .


Molecular Structure Analysis

Indantadol has a molecular formula of C11H14N2O . Its molecular weight is 190.246 g/mol . The structure of Indantadol includes an indane ring, which is a crucial part of its molecular framework .

Aplicaciones Científicas De Investigación

Neuropathic Pain Treatment

  • Application Summary : Indantadol is under development for the treatment of neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury.
  • Methods of Application : The drug is administered orally . The exact dosage and frequency would be determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : While the drug showed promise in preclinical trials, it failed to achieve significant efficacy in neuropathic pain in phase IIb clinical trials .

Chronic Cough Treatment

  • Application Summary : Indantadol is also being investigated for its potential use in treating chronic cough .
  • Methods of Application : Similar to its use in neuropathic pain treatment, Indantadol would be administered orally .

Anticonvulsant

  • Application Summary : Indantadol was formerly investigated as an anticonvulsant . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
  • Methods of Application : The drug would be administered orally .

Neuroprotective Agent

  • Application Summary : Indantadol was also investigated for its potential as a neuroprotective agent . Neuroprotective agents protect the nervous system from injury and damage.
  • Methods of Application : The drug would be administered orally .

Treatment of Diabetic Peripheral Neuropathic Pain

  • Application Summary : Indantadol has been used in trials studying the treatment of Diabetic Peripheral Neuropathic Pain . This condition is a type of nerve damage that can occur if you have diabetes. High blood sugar can injure nerves throughout your body.
  • Methods of Application : The drug would be administered orally .

Treatment of Secondary Hyperalgesia

  • Application Summary : In a human heat-capsaicin-induced pain model, indantadol at a dose of 500 mg effectively reduced the area of secondary hyperalgesia . Secondary hyperalgesia is a heightened sensitivity to pain.
  • Methods of Application : The drug would be administered orally .
  • Results or Outcomes : The tolerability profile of the drug at single doses up to 600 mg and twice-daily doses up to 400 mg in clinical trials was significantly more favorable than for other NMDA antagonists .
  • Neuropathic Pain Treatment
  • Chronic Cough Treatment
  • Anticonvulsant
  • Neuroprotective Agent
  • Treatment of Diabetic Peripheral Neuropathic Pain
  • Treatment of Secondary Hyperalgesia

Direcciones Futuras

Indantadol is currently under development for the treatment of neuropathic pain and chronic cough in Europe by Vernalis and Chiesi . Its future directions will likely depend on the results of ongoing and future clinical trials.

Propiedades

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLULKBKWKTZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indantadol

CAS RN

202844-10-8
Record name Indantadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202844-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INDANTADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indantadol
Reactant of Route 2
Reactant of Route 2
Indantadol
Reactant of Route 3
Reactant of Route 3
Indantadol
Reactant of Route 4
Reactant of Route 4
Indantadol
Reactant of Route 5
Indantadol
Reactant of Route 6
Reactant of Route 6
Indantadol

Citations

For This Compound
63
Citations
C Mattia, F Coluzzi - Idrugs: the Investigational Drugs Journal, 2007 - europepmc.org
… Indantadol also caused a dose-dependent decrease in exploratory motility. In … indantadol at a dose of 500 mg effectively reduced the area of secondary hyperalgesia to 67%. Indantadol …
Number of citations: 16 europepmc.org
M YILDIRIM, E Aksakal, D Ruzgar, B Ozgeris… - … IN NATURAL & … - researchgate.net
… Natural compounds with the indane ring and indinavir, an inhibitor of the HIV-1 protease, also contain this ring, as do molecules with the names indantadol (MAO inhibitor), indatralin (…
Number of citations: 2 www.researchgate.net
M Vilums, J Heuberger, LH Heitman… - Medicinal Research …, 2015 - Wiley Online Library
The indane (2,3‐dihydro‐1H‐indene) ring system is an attractive scaffold for biologically active compounds due to the combination of aromatic and aliphatic properties fused together in …
Number of citations: 40 onlinelibrary.wiley.com
BV Ramulu, L Mahendar… - Asian Journal of …, 2016 - Wiley Online Library
… of indane is found in many natural products such as pterosins, indanomycin, and stawamycin, and is also present in widely marketed drug molecules including indinavir, indantadol, …
Number of citations: 16 onlinelibrary.wiley.com
A Mukhtar, S Shah, S Hameed, KM Khan… - Medicinal …, 2021 - ingentaconnect.com
Background: Diabetes mellitus is one of the most chronic metabolic disorders. Since past few years, our research group had synthesized and evaluated libraries of heterocyclic …
Number of citations: 3 www.ingentaconnect.com
MD Duque, P Camps, E Torres, E Valverde… - Bioorganic & medicinal …, 2010 - Elsevier
… On the other hand, since indantadol also shows MAO inhibitory activity, 18 we tested our analog 19. However, none of the tested compounds (tested at 10 and 50 μM) showed MAO …
Number of citations: 26 www.sciencedirect.com
NN Knezevic, N Cicmil, I Knezevic… - Expert opinion on …, 2015 - Taylor & Francis
… Indantadol has selective affinity for the NMDA-phencyclidine site and behaves as an MAO-A … 161 patients with diabetic neuropathic pain showed that Indantadol had a 25% reduction of …
Number of citations: 26 www.tandfonline.com
ALR Silva, PMV Gama… - Canadian Journal of …, 2019 - cdnsciencepub.com
This work is a contribution to the thermochemical characterization of bicyclic hydrocarbons, reporting the study of six indane derivatives: 4-aminoindane, 5-aminoindane, 5-…
Number of citations: 2 cdnsciencepub.com
AR Philipps, M Blümel, S Dochain, D Hack… - Synthesis, 2017 - thieme-connect.com
An enantioselective one-pot Michael addition/Conia-ene reaction sequence catalyzed by the combination of a squaramide and indium(III) triflate has been developed. Employing 2-…
Number of citations: 4 www.thieme-connect.com
S Mor, SN Dhawan - Chemistry & Biology Interface, 2016 - search.ebscohost.com
… Notably, this structural motif is also present in many marketed drugs used clinically to treat various diseases, eg indinavir [21] as an HIV-1 protease inhibitor; indantadol [22] as a potent …
Number of citations: 2 search.ebscohost.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.